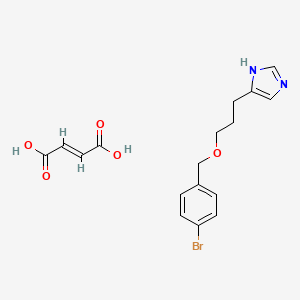
Sendai virus nucleoprotein(321-336)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sendai virus nucleoprotein (321-336) is a peptide fragment derived from the nucleoprotein of the Sendai virus, a member of the Paramyxoviridae family. This virus is known for its ability to infect rodents and is often used in research due to its non-pathogenic nature in humans. The nucleoprotein plays a crucial role in the encapsidation of the viral RNA genome, forming a helical nucleocapsid that serves as a template for transcription and replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Sendai virus nucleoprotein (321-336) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using preparative HPLC. The purified peptide is then lyophilized to obtain a stable powder form. This method ensures high purity and yield, making it suitable for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sendai virus nucleoprotein (321-336) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within the peptide sequence .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Major Products
The major products formed from these reactions are the desired peptide sequences, with potential modifications at specific residues depending on the reaction conditions .
Applications De Recherche Scientifique
Sendai virus nucleoprotein (321-336) has several applications in scientific research:
Immunology: It is recognized by cytotoxic T lymphocytes, making it useful in studies of immune responses and vaccine development.
Biotechnology: Employed in the development of viral vectors for gene therapy and vaccine delivery.
Structural Biology: Utilized in cryo-electron microscopy studies to understand the structure and dynamics of viral nucleocapsids.
Mécanisme D'action
The Sendai virus nucleoprotein (321-336) exerts its effects by interacting with the viral RNA and other viral proteins. It encapsidates the viral RNA, protecting it from nucleases and serving as a template for transcription and replication. The nucleoprotein also interacts with the viral phosphoprotein, guiding the RNA polymerase to synthesize daughter RNA strands .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Measles virus nucleoprotein
- Mumps virus nucleoprotein
- Nipah virus nucleoprotein
- Newcastle disease virus nucleoprotein
Uniqueness
The Sendai virus nucleoprotein (321-336) is unique due to its specific sequence and structure, which allows it to form helical nucleocapsids and interact with viral RNA in a distinct manner. This peptide fragment is particularly valuable in research due to its ability to be recognized by cytotoxic T lymphocytes, making it a useful tool in immunological studies .
Propriétés
Formule moléculaire |
C85H110N20O23 |
|---|---|
Poids moléculaire |
1779.9 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H110N20O23/c1-44(2)31-59(77(119)101-62(35-51-38-89-57-16-10-9-15-55(51)57)78(120)103-65(42-106)80(122)100-61(76(118)95-47(5)85(127)128)33-49-19-23-53(107)24-20-49)98-72(114)45(3)93-82(124)67-18-12-30-105(67)84(126)64(34-50-21-25-54(108)26-22-50)102-79(121)63(37-68(87)109)97-70(111)41-91-81(123)66-17-11-29-104(66)83(125)46(4)94-75(117)60(32-48-13-7-6-8-14-48)99-74(116)58(27-28-71(112)113)96-69(110)40-90-73(115)56(86)36-52-39-88-43-92-52/h6-10,13-16,19-26,38-39,43-47,56,58-67,89,106-108H,11-12,17-18,27-37,40-42,86H2,1-5H3,(H2,87,109)(H,88,92)(H,90,115)(H,91,123)(H,93,124)(H,94,117)(H,95,118)(H,96,110)(H,97,111)(H,98,114)(H,99,116)(H,100,122)(H,101,119)(H,102,121)(H,103,120)(H,112,113)(H,127,128)/t45-,46-,47-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
Clé InChI |
YAKIXKJAOQLLHY-URNPWVMDSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


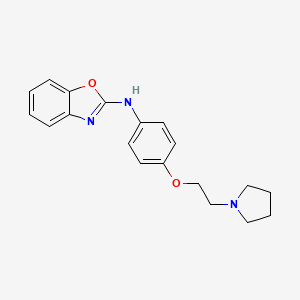
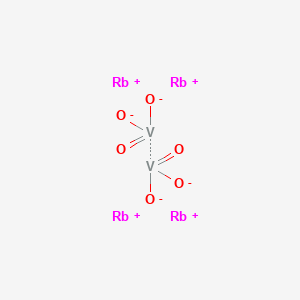
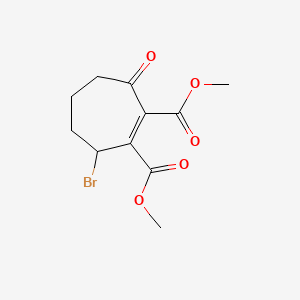


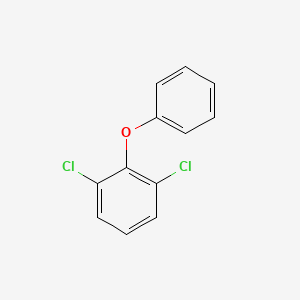
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
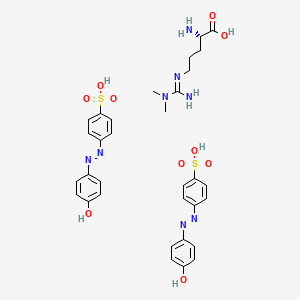
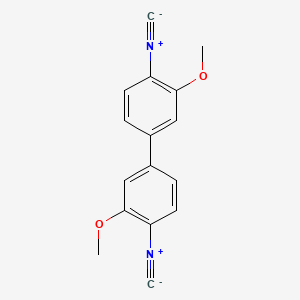

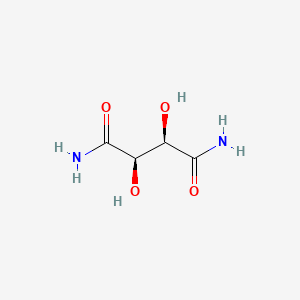
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
